2-Phenyloctane
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Overview
Description
2-Phenyloctane is an organic compound with the molecular formula C14H22. It consists of an octane chain with a phenyl group attached to the second carbon atom. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyloctane can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}8\text{H}{17}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C}8\text{H}{17} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloctane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
2-Phenyloctane has a wide range of applications in scientific research:
Chemistry: It is used as a standard in chromatography experiments due to its well-defined properties.
Biology: The compound is studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used as an intermediate in the production of fragrances, surfactants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyloctane involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the alkyl chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can influence various cellular pathways and processes .
Comparison with Similar Compounds
1-Phenyloctane: Similar structure but with the phenyl group attached to the first carbon atom.
2-Phenylhexane: Shorter alkyl chain with the phenyl group attached to the second carbon atom.
2-Phenyldecane: Longer alkyl chain with the phenyl group attached to the second carbon atom.
Uniqueness of 2-Phenyloctane: this compound is unique due to its specific alkyl chain length and the position of the phenyl group. This configuration imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
777-22-0 |
---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
octan-2-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
InChI Key |
GTYIGAUPHJCMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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